beta-Morpholinoethylmorphine
Description
Beta-Morpholinoethylmorphine (chemical synonyms: 3-[2-(4-morpholinyl)ethyl]morphine, β-morpholinylethyl-morphine) is a semi-synthetic opioid derivative structurally derived from morphine. Its core structure consists of a morphine backbone modified at the 3-position with a morpholinoethyl group (–CH₂CH₂–N–(C₂H₄O₂)) . This substitution introduces a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, which significantly alters the compound’s physicochemical and pharmacological properties compared to unmodified opioids. Beta-Morpholinoethylmorphine is classified under the morphinan derivatives, sharing structural homology with codeine and pholcodine, but with distinct receptor interaction profiles due to its polar morpholine moiety .
Properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H30N2O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3 |
InChI Key |
GPFAJKDEDBRFOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O |
Synonyms |
7,8-didehydro-4,5 alpha-epoxy-17-methyl-3-(2-morpholinoethoxymorphinan-6 alpha-ol) homocodeine pholcodine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholinoethylmorphine involves the reaction of morphine with morpholine in the presence of an appropriate catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of beta-Morpholinoethylmorphine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Beta-Morpholinoethylmorphine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert beta-Morpholinoethylmorphine to its reduced forms using reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups in beta-Morpholinoethylmorphine with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of beta-Morpholinoethylmorphine .
Scientific Research Applications
Beta-Morpholinoethylmorphine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid derivatives.
Biology: Researchers use beta-Morpholinoethylmorphine to study the effects of opioids on biological systems.
Medicine: It is employed in pharmacological studies to understand its antitussive and sedative effects.
Mechanism of Action
Beta-Morpholinoethylmorphine exerts its effects by binding to opioid receptors in the central nervous system . This binding action suppresses the cough reflex by inhibiting the transmission of signals that trigger coughing . The compound primarily targets the mu-opioid receptors, which are involved in mediating its antitussive effects .
Comparison with Similar Compounds
Pholcodine (Folcodinum)
- Structure: Pholcodine replaces morphine’s 3-hydroxyl group with a morpholinoethyl chain, similar to beta-Morpholinoethylmorphine, but differs in stereochemistry and side-chain orientation .
- Pharmacology: Primarily used as an antitussive (cough suppressant) with minimal analgesic activity. The morpholinoethyl group reduces μ-opioid receptor affinity, lowering respiratory depression risk compared to codeine .
- Metabolism: Undergoes hepatic glucuronidation, yielding inactive metabolites, whereas beta-Morpholinoethylmorphine’s metabolic pathway remains underexplored but may involve cytochrome P450-mediated oxidation due to its ethyl linkage .
Codeine
- Structure: Lacks the morpholinoethyl group; retains a 3-methoxy substitution.
| Parameter | Beta-Morpholinoethylmorphine | Pholcodine | Codeine |
|---|---|---|---|
| Substituent at C3 | Morpholinoethyl | Morpholinoethyl | Methoxy |
| Primary Use | Under investigation (potential antitussive) | Antitussive | Analgesic/Antitussive |
| Receptor Affinity (μ-opioid) | Moderate (inferred) | Low | High |
| Metabolic Pathway | Oxidation (predicted) | Glucuronidation | O-demethylation to morphine |
Morpholine-Containing Heterocycles
Compounds such as 7a and 7c (pyrido[2,3-d]pyrimidin-4(1H)-one derivatives) from feature morpholine rings but lack opioid activity. These antitumor agents demonstrate how morpholine groups enhance solubility and target binding in non-opioid contexts. For example:
- 7a : Exhibits IC₅₀ = 8.2 µM against MCF-7 breast cancer cells, attributed to morpholine-enhanced hydrogen bonding with kinase targets .
- Structural Contrast: Beta-Morpholinoethylmorphine’s morpholine group likely improves blood-brain barrier penetration compared to these polar antitumor agents, which prioritize intracellular accumulation .
Simple Morpholine Derivatives
4-(2-Hydroxyethyl)morpholine (), a pharmaceutical intermediate, shares the morpholine-ethanol motif but lacks opioid activity. Key differences include:
- Polarity: The hydroxyethyl group increases hydrophilicity (logP = −0.7) versus beta-Morpholinoethylmorphine’s logP ≈ 1.2 (predicted), affecting tissue distribution .
- Applications: Used as a solvent or catalyst, whereas beta-Morpholinoethylmorphine’s complex structure enables CNS activity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
